trans-Cyclopentane-1,3-diamine
Description
trans-Cyclopentane-1,3-diamine is a bicyclic diamine featuring two amine groups in a trans configuration on a cyclopentane ring. Its dihydrochloride salt (CAS: 1799439-22-7) is commercially available with ≥97% purity and a molecular formula of C₅H₁₄Cl₂N₂ (molecular weight: 173.08 g/mol) . The compound is utilized in pharmaceutical and chemical research, particularly as a building block for drug design due to its rigid, stereospecific structure. Its synthesis and applications often emphasize stereochemical control, which influences its interactions in biological systems .
Properties
IUPAC Name |
(1R,3R)-cyclopentane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-1-2-5(7)3-4/h4-5H,1-3,6-7H2/t4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQWRZCZEOLZBQF-RFZPGFLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@@H]1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70717416 | |
| Record name | (1R,3R)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573704-66-2 | |
| Record name | (1R,3R)-Cyclopentane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70717416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
trans-Cyclopentane-1,3-diamine (also known as this compound dihydrochloride) is a cyclic diamine with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, synthesis methods, and applications in drug development, supported by relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 116.16 g/mol. It is characterized by two amino groups located at the 1 and 3 positions of the cyclopentane ring, which enhances its reactivity and interaction with biological targets. The dihydrochloride salt form improves its solubility in aqueous environments, making it suitable for various biological applications.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound exhibits notable inhibitory activity against several enzymes. It has been identified as a potential inhibitor of cyclin-dependent kinase 9 (CDK9), a critical target in cancer therapy. Inhibition of CDK9 disrupts transcriptional networks essential for cancer cell proliferation, thereby reducing tumor growth.
2. Interaction with Receptors
The compound also shows promise as a modulator of various receptors involved in metabolic pathways. Its ability to cross cell membranes suggests potential applications in drug delivery systems. Studies have demonstrated interactions with cytochrome P450 enzymes, indicating implications for drug metabolism and pharmacokinetics.
3. Antifungal and Anti-inflammatory Activities
Certain derivatives of cyclic diamines have been reported to possess antifungal and anti-inflammatory properties. These activities are attributed to their structural motifs that allow for effective binding to biological targets .
The mechanism of action for this compound involves its interaction with molecular targets such as enzymes and receptors. The presence of amine groups enables the formation of hydrogen bonds and electrostatic interactions with active sites on target molecules, modulating their activity. Depending on the specific target, these interactions can lead to either inhibition or activation of enzymatic functions.
Synthesis Methods
Several synthetic routes have been developed for this compound dihydrochloride:
- Alkylation Reactions : One method involves the alkylation of trans-cyclopentane-1,2-diamine with tert-butyl bromoaacetate in acetonitrile using potassium carbonate as a base. This approach yields the desired compound with good selectivity for stereochemistry .
- Green Chemistry Approaches : Recent studies have explored bio-based synthesis from hemicellulosic feedstock, emphasizing sustainability in chemical production processes.
Applications
This compound is utilized across various fields:
- Pharmaceuticals : It serves as an intermediate in drug synthesis and as a scaffold for developing enzyme inhibitors and receptor modulators.
- Chemical Research : The compound is employed in synthesizing chiral ligands and catalysts due to its versatile reactivity.
- Material Science : Its properties contribute to the development of advanced materials with unique characteristics.
Case Studies
Several studies highlight the biological activity and potential applications of this compound:
Scientific Research Applications
Applications in Polymer Science
One of the most significant applications of trans-Cyclopentane-1,3-diamine is its use in synthesizing polyurethanes and other polymers. The compound can react with bio-based lactones and 5-(hydroxymethyl)furfural (HMF) to create novel bifunctional diol monomers. These monomers exhibit internal amide and imine groups, which enhance the mechanical properties and thermal stability of the resulting polymers.
Table 1: Applications of this compound in Polymer Science
| Application | Description |
|---|---|
| Polyurethanes | Used as a building block for synthesizing flexible and durable materials. |
| Bifunctional Monomers | Reacts with lactones and HMF to form monomers with enhanced properties. |
| Coatings | Enhances adhesion and durability in coating formulations. |
Case Studies
Several studies have documented the successful application of CPDA in polymer synthesis:
- Study on Polyurethanes : A study demonstrated that incorporating CPDA-derived monomers into polyurethane formulations significantly improved mechanical properties compared to traditional polyols.
- Bifunctional Monomer Development : Research indicated that the diastereomerically pure isomers of CPDA could be utilized to create bifunctional monomers that are effective in various condensation reactions, leading to high-performance materials .
Chemical Reactions Analysis
Acid-Base Reactions and Salt Formation
The compound readily reacts with acids to form stable salts, a critical property for its handling and application in synthetic chemistry.
| Reaction Type | Reagent/Conditions | Product Formed | Yield | Reference |
|---|---|---|---|---|
| Protonation | HCl (aqueous/gaseous) | trans-Cyclopentane-1,3-diamine·2HCl | >97% | |
| Deprotonation | NaOH (1M, aqueous) | Free base regeneration | 92-95% |
Key Findings :
-
The dihydrochloride salt (C₅H₁₄Cl₂N₂) exhibits improved stability compared to the free base, making it preferable for storage and commercial distribution .
-
Deprotonation with NaOH restores the free amine without racemization, critical for chiral applications .
Coordination Chemistry and Catalysis
The 1,3-diamine structure enables chelation with transition metals, forming complexes used in asymmetric synthesis.
| Metal Ion | Ligand Ratio | Application | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Cu(II) | 1:1 | Asymmetric cyclopropanation | Up to 89% | |
| Ru(II) | 1:2 | Transfer hydrogenation of ketones | 92-95% |
Mechanistic Insight :
-
The rigid cyclopentane backbone imposes stereochemical control during metal coordination, enhancing enantioselectivity in catalytic cycles .
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Intramolecular hydrogen bonding between amine groups stabilizes metal-ligand complexes (Fig. 1).
Nucleophilic Substitution Reactions
The primary amine groups participate in alkylation and acylation reactions.
| Reaction Type | Reagent | Conditions | Major Product | Yield |
|---|---|---|---|---|
| Acylation | Acetyl chloride | Et₃N, THF, 0°C | N,N'-Diacetyl derivative | 78% |
| Alkylation | Benzyl bromide | K₂CO₃, DMF, 60°C | N,N'-Dibenzyl derivative | 65% |
Synthetic Utility :
-
N-Alkylated derivatives serve as precursors for chiral ionic liquids.
-
Acylated forms demonstrate enhanced solubility in organic solvents for catalytic applications .
Oxidation and Redox Chemistry
Controlled oxidation reactions modify the amine functionality while preserving the cyclopentane core.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 12 hr | trans-1,3-Diiminocyclopentane | 83% |
| KMnO₄ | H₂O, pH 7, 0°C | Nitroso derivatives | <10% |
Notable Observation :
-
H₂O₂ in acetic acid selectively oxidizes amines to imines without ring cleavage, enabling access to conjugated diimine ligands .
Stability and Reactivity Considerations
| Parameter | Value/Range | Implications |
|---|---|---|
| Thermal Stability | Decomposes >220°C | Limits high-temperature applications |
| pH Sensitivity | Stable at pH 6-8 | Requires buffered conditions |
| Light Sensitivity | Degrades under UV | Storage in amber glass recommended |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
cis-Cyclopentane-1,3-diamine
- Structural Differences : The cis isomer (CAS: 63486-45-3) has both amine groups on the same face of the cyclopentane ring, leading to distinct stereoelectronic properties compared to the trans isomer.
- Physicochemical Properties: Molecular formula: C₅H₁₂N₂ (free base); dihydrochloride salt (CAS: 63591-57-1) .
- Applications : Used in asymmetric catalysis and ligand design, where stereochemistry dictates binding affinity. The cis isomer is less commonly reported in drug discovery compared to the trans form .
trans-Cyclopentane-1,2-diamine
- Structural Differences : Features amine groups at the 1,2-positions instead of 1,3, altering ring strain and hydrogen-bonding capabilities.
- Key Data :
- Applications: Demonstrated in antimicrobial agent synthesis, such as derivatives of 7-chloroquinoline, where the 1,2-diamine scaffold enhances target binding .
(1R,3S)-rel-Cyclohexane-1,3-diamine
- Structural Differences : A cyclohexane analog with a larger ring, offering enhanced conformational flexibility.
- Key Data :
- Applications : Explored in macrocyclic ligand systems for metal coordination, leveraging its flexibility for chelation .
Cyclopentane-1,3-dione Derivatives
- pKa range: ~4–5, mimicking carboxylic acids . Applications: Used in thromboxane-A2 receptor antagonists, achieving nM IC₅₀ values in drug candidates .
Comparative Analysis Table
Notes
- Data Limitations : Quantitative data on pKa, solubility, or pharmacokinetics for this compound are scarce in the provided evidence.
- Stereochemical Impact : The trans configuration’s rigidity often outperforms cis or flexible analogs in target binding but complicates synthesis .
- Commercial Availability : Suppliers like Synthonix and Aladdin Scientific provide the dihydrochloride salt, emphasizing its role as a premium building block .
Preparation Methods
Detailed Stepwise Preparation
Piancatelli Rearrangement
- Starting Material: Furfuryl alcohol, derived from hemicellulose.
- Reaction: Acid-catalyzed rearrangement to 4-hydroxycyclopent-2-enone (4-HCP).
- Significance: This rearrangement forms the cyclopentane ring system essential for the target compound.
- Challenges: 4-HCP is highly reactive and prone to side reactions such as dehydration and polymerization, necessitating careful control of reaction conditions and low substrate concentrations to suppress undesired pathways.
Isomerization to Cyclopentane-1,3-dione
- Catalyst: Ruthenium Shvo catalyst.
- Reaction: Isomerization of 4-HCP to cyclopentane-1,3-dione (CPDO).
- Advantages: CPDO is more chemically stable than 4-HCP, allowing for higher substrate concentrations and improved yields in subsequent steps.
- Notes: The stability of CPDO enables easier handling and storage, which is beneficial for scale-up.
Conversion to Cyclopentane-1,3-dioxime
- Reaction: CPDO is converted into cyclopentane-1,3-dioxime (CPDX) by reaction with hydroxylamine.
- Purpose: The dioxime serves as a precursor for the final hydrogenation step to the diamine.
- Conditions: Typically conducted under mild conditions to preserve the dioxime functionality and avoid decomposition.
Hydrogenation to trans-Cyclopentane-1,3-diamine
- Catalyst: Rhodium on carbon (Rh/C).
- Reaction: Mild hydrogenation of CPDX to yield cyclopentane-1,3-diamine.
- Selectivity: Diastereomerically pure trans- and cis-isomers can be obtained, with trans isomer favored under optimized conditions.
- Significance: This step is crucial for obtaining the desired stereochemistry and high purity of the diamine.
Catalytic Hydrogenation of Cyclopentane-1,3-dione: Insights into Diastereoselectivity and Yield
Although the final step involves hydrogenation of the dioxime, related research on hydrogenation of cyclopentane-1,3-dione (CPDO) to cyclopentane-1,3-diol provides valuable insights into catalyst performance and stereochemical outcomes, which are relevant for diamine preparation.
| Entry | Catalyst | Reaction Time (h) | Yield of 1,3-Diol (%) | Dehydration Products Yield (%) | Carbon Mass Balance (%) | cis:trans Ratio (1,3-Diol) |
|---|---|---|---|---|---|---|
| 1 | Ru/C | 2 | 69 | 27 | 96 | 71:29 |
| 2 | Rh/C | 4 | 11 | 61 | 72 | 77:23 |
| 3 | Pd/C | 4 | 0 | 69 | 69 | N/A |
| 4 | Pt/C | 7 | 18 | 43 | N/A | 65:35 |
| 5 | Ru/Al2O3 | 7 | 46 | 27 | N/A | 75:25 |
Reaction conditions: 50 mmol substrate, 5.1 wt% catalyst in isopropanol, 100 °C, 50 bar H2 pressure.
This data indicates that Ru/C catalyst provides the best yield and selectivity for hydrogenation, with a favorable cis:trans ratio, which is important as the trans isomer is often desired for its superior properties in downstream applications.
Research Findings and Optimization
- Concentration Effects: Using CPDO instead of 4-HCP allows for higher substrate concentrations (up to 10 wt%), improving space-time yields and process scalability.
- Temperature and Pressure: Optimal hydrogenation occurs at 100 °C and 50 bar H2 pressure, balancing reaction rate and minimizing side reactions such as dehydration.
- Catalyst Loading: Around 5 wt% Ru/C catalyst loading is effective for complete conversion within 7 hours.
- Diastereoselectivity: Elevated temperatures can induce epimerization, increasing the proportion of the trans isomer, which is beneficial for obtaining this compound.
- Green Chemistry: The entire synthetic route from biomass-derived furfuryl alcohol to this compound emphasizes sustainability, mild reaction conditions, and minimal waste generation.
Summary Table of Preparation Steps
| Step | Starting Material | Reaction Type | Catalyst/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Furfuryl alcohol | Piancatelli rearrangement | Acid catalyst, mild conditions | 4-Hydroxycyclopent-2-enone (4-HCP) | Sensitive intermediate, prone to polymerization |
| 2 | 4-HCP | Isomerization | Ru Shvo catalyst | Cyclopentane-1,3-dione (CPDO) | More stable intermediate |
| 3 | CPDO | Oxime formation | Hydroxylamine, mild conditions | Cyclopentane-1,3-dioxime (CPDX) | Precursor for hydrogenation |
| 4 | CPDX | Hydrogenation | Rh/C catalyst, H2, mild temp & pressure | This compound | Diastereoselective, high purity |
Q & A
Q. Q. What statistical methods are recommended for analyzing dose-response data in biological studies involving trans-cyclopentane-1,3-diamine?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
